3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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Overview
Description
3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a thia-azabicyclo ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques would be essential to monitor the reaction progress and optimize the conditions for maximum efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine .
Scientific Research Applications
3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving its functional groups.
Medicine: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
- 1-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxylic acid
Uniqueness
3-[(acetyloxy)methyl]-7-{[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C19H23BrN4O6S |
---|---|
Molecular Weight |
515.4 g/mol |
IUPAC Name |
3-(acetyloxymethyl)-7-[[3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C19H23BrN4O6S/c1-8(5-23-10(3)13(20)9(2)22-23)16(26)21-14-17(27)24-15(19(28)29)12(6-30-11(4)25)7-31-18(14)24/h8,14,18H,5-7H2,1-4H3,(H,21,26)(H,28,29) |
InChI Key |
IUTVAJOSFKUTOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)C)Br |
Origin of Product |
United States |
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